C12EDMAB vs. CTAB: 17.5- to 22.7-Fold Reduction in Mammalian Cell Cytotoxicity for Gold Nanorod Synthesis
In a direct comparative study using HEp-2 human epithelial cells exposed to surfactant-coated gold nanorods, C12EDMAB-coated nanorods demonstrated IC50 values of 159 ± 2.1 µg/mL at 24 hours and 126 ± 3.4 µg/mL at 48 hours, compared with CTAB-coated nanorods showing IC50 values of 9.1 ± 0.3 µg/mL at 24 hours and 5.55 ± 0.1 µg/mL at 48 hours under identical assay conditions [1]. This represents a 17.5-fold reduction in cytotoxicity at 24 hours and a 22.7-fold reduction at 48 hours. SEM analysis further confirmed that the quantity of C12EDMAB retained on the nanorod surface was substantially higher than CTAB, yet toxicity remained dramatically lower [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) of surfactant-coated gold nanorods on HEp-2 cells |
|---|---|
| Target Compound Data | C12EDMAB-coated GNRs: 24 h IC50 = 159 ± 2.1 µg/mL; 48 h IC50 = 126 ± 3.4 µg/mL |
| Comparator Or Baseline | CTAB-coated GNRs: 24 h IC50 = 9.1 ± 0.3 µg/mL; 48 h IC50 = 5.55 ± 0.1 µg/mL |
| Quantified Difference | 17.5-fold lower cytotoxicity at 24 h; 22.7-fold lower at 48 h |
| Conditions | HEp-2 human epithelial cell line; MTS viability assay; GNRs synthesized via seed-mediated growth with HAuCl4, ascorbic acid, AgNO3 |
Why This Matters
For biomedical nanotechnology applications requiring gold nanorod-based therapeutics, diagnostic agents, or drug delivery vehicles, the ~20-fold reduction in mammalian cytotoxicity represents a quantifiable and procurement-relevant differentiation that directly impacts biosafety and regulatory feasibility.
- [1] Allen, J. M., et al. (2017). Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant. Journal of Colloid and Interface Science, 505, 1172-1176. View Source
